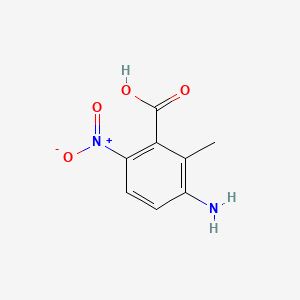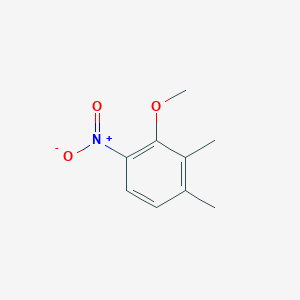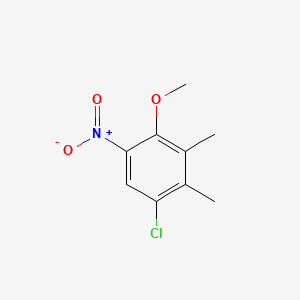
3,5-Dichloro-2-nitrophenol
Descripción general
Descripción
3,5-Dichloro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 208.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications : 3,5-Dichloro-2-nitrophenol derivatives are used in synthesizing other chemicals. For instance, 2,4-dichloro-3-ethyl-6-nitrophenol is synthesized from p-nitroethylbenzene for use in color photograph developer synthesis, offering high purity, yield, and cost-effectiveness (Qin, 2005).
Environmental Degradation : Ralstonia eutropha JMP134, a bacterium, degrades 2-chloro-5-nitrophenol (a derivative of 3,5-Dichloro-2-nitrophenol) through nitro group reduction and reductive dechlorination, demonstrating an environmental impact (Schenzle et al., 1999).
Chemical Interactions and Structures : The study of hydrogen-bonded adducts of 3,5-Dichloro-2-nitrophenol derivatives like 2,6-dichloro-4-nitrophenol provides insights into molecular interactions and structures (Majerz et al., 1994).
Photochemical and Environmental Implications : Nitrophenols, including derivatives of 3,5-Dichloro-2-nitrophenol, exhibit significant photochemical reactions in solution, contributing to environmental impacts and aiding in understanding their degradation (Bailey-Darland, Krueger, & Fang, 2023).
Pharmacological and Biological Effects : Some derivatives, like 2,4-dichloro-6-nitrophenol, have been shown to exhibit anti-androgenic activity in aquatic species, categorizing them as endocrine-disrupting chemicals (Chen et al., 2016).
Toxicity and Water Treatment : Studies on nitrophenols, including 3,5-Dichloro-2-nitrophenol derivatives, have implications for wastewater treatment and understanding the toxicity of these compounds in environmental contexts (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Propiedades
IUPAC Name |
3,5-dichloro-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHWOKVPSKSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















